molecular formula C16H19ClN2O4 B3030138 Boc-7-chloro-DL-tryptophan CAS No. 870481-87-1

Boc-7-chloro-DL-tryptophan

Cat. No.: B3030138
CAS No.: 870481-87-1
M. Wt: 338.78 g/mol
InChI Key: BNBNYLGDKIBCCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-7-chloro-DL-tryptophan is an organic compound with the chemical formula C16H19ClN2O4. It is a derivative of the amino acid DL-tryptophan, where a heptachloro group is introduced on the amido protecting group. This compound is a white crystalline solid, soluble in organic solvents such as dimethylformamide and dichloromethane . It is primarily used as an intermediate in organic synthesis, particularly in polypeptide synthesis .

Chemical Reactions Analysis

Boc-7-chloro-DL-tryptophan undergoes various chemical reactions, including:

Common reagents used in these reactions include phosphorus heptachloride for chloroalkylation and acids for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Boc-7-chloro-DL-tryptophan involves its role as an intermediate in various biochemical pathways. The chloro group can influence the reactivity and binding properties of the compound, making it useful in modifying polypeptide structures . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Boc-7-chloro-DL-tryptophan can be compared with other halogenated tryptophan derivatives, such as 7-bromo-DL-tryptophan and 7-fluoro-DL-tryptophan . These compounds share similar structural features but differ in their halogen substituents, which can affect their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific chloro group, which imparts distinct properties and applications compared to its analogs.

Similar Compounds

These compounds are used in similar contexts but offer different reactivity profiles due to their varying halogen substituents.

Properties

IUPAC Name

3-(7-chloro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O4/c1-16(2,3)23-15(22)19-12(14(20)21)7-9-8-18-13-10(9)5-4-6-11(13)17/h4-6,8,12,18H,7H2,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBNYLGDKIBCCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC=C2Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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